molecular formula C13H19ClN2O B1406999 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride CAS No. 1440535-29-4

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride

Cat. No.: B1406999
CAS No.: 1440535-29-4
M. Wt: 254.75 g/mol
InChI Key: MWIOTLJMTRQXKG-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride is an organic compound that belongs to the class of nitriles It is characterized by the presence of a diethylamino group, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, diethylamine, and a suitable nitrile source.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include ethanol, methanol, or acetonitrile.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as its role in chemical reactions or biological systems. In biological systems, it may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-2-(4-hydroxyphenyl)acetonitrile hydrochloride
  • 2-(Diethylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride
  • 2-(Diethylamino)-2-(4-methylphenyl)acetonitrile hydrochloride

Uniqueness

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance its solubility, stability, and interactions with other molecules compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(diethylamino)-2-(4-methoxyphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-4-15(5-2)13(10-14)11-6-8-12(16-3)9-7-11;/h6-9,13H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIOTLJMTRQXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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